3-(3,5-Dimethylphenyl)aniline chemical structure and properties
3-(3,5-Dimethylphenyl)aniline chemical structure and properties
The following technical guide provides an in-depth analysis of 3-(3,5-Dimethylphenyl)aniline, structured for researchers in organic synthesis and materials science.
Structural Analysis, Synthesis, and Applications in Materials Science
Executive Summary
3-(3,5-Dimethylphenyl)aniline (CAS: 783325-73-5) is a functionalized biaryl amine serving as a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical scaffolds.[1] Characterized by a meta-substituted amino group and a dimethylated phenyl ring, this molecule offers a unique balance of electronic conjugation and steric bulk.[1] It is primarily utilized as a precursor for Hole Transport Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and as a pharmacophore in kinase inhibitor development.[1]
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine |
| Common Name | 3-(3,5-Dimethylphenyl)aniline |
| CAS Number | 783325-73-5 |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol |
| SMILES | CC1=CC(C)=CC(C2=CC=CC(N)=C2)=C1 |
Structural Logic and Electronic Properties
The molecule consists of two benzene rings connected by a single C-C bond (biaryl axis).[1]
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Ring A (Aniline moiety): Contains an amino group (-NH₂) at the meta (3) position relative to the biaryl axis. This placement preserves the conjugation pathway while modulating the HOMO energy level, crucial for hole-transporting capabilities.[1]
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Ring B (Xylyl moiety): Substituted with methyl groups at the 3 and 5 positions.[1] These methyl groups are meta to the biaryl bond, meaning they do not exert significant steric hindrance on the biaryl torsion angle (unlike ortho substituents).[1]
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Biaryl Twist: In solution, the dihedral angle between the rings is expected to be approximately 40–45°, typical of unhindered biphenyls.[1] This non-planar geometry prevents π-stacking aggregation in the solid state, a desirable trait for amorphous OLED films.[1]
Physicochemical Properties
Note: As a specialized intermediate, specific experimental constants are often proprietary. Values below represent a synthesis of experimental analog data and high-confidence predictive models.
| Property | Value / Description | Source/Basis |
| Physical State | Viscous oil or low-melting solid | Analog comparison (3-Aminobiphenyl MP: 31°C) |
| Melting Point | 35–45 °C (Predicted) | Structural rigidity vs. symmetry breaking |
| Boiling Point | ~340 °C @ 760 mmHg | Predicted based on MW and polarity |
| Solubility | High: DCM, THF, Toluene, EtOAcLow: Water, Hexanes | Lipophilic biphenyl core |
| pKa (Conjugate Acid) | ~4.0–4.2 | Electronic effect of phenyl ring withdrawing density from N |
| LogP | ~3.8 | High lipophilicity due to dimethyl biphenyl core |
Synthesis and Manufacturing
The most robust route for synthesizing 3-(3,5-Dimethylphenyl)aniline is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway offers high chemoselectivity and tolerance for the free amino group, avoiding the need for protecting groups.[1]
Synthetic Pathway (Suzuki-Miyaura)
Reagents:
-
Electrophile: 3-Bromoaniline (commercially available, inexpensive).[1]
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Nucleophile: 3,5-Dimethylphenylboronic acid.[1]
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Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.[1]
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Base: Na₂CO₃ or K₃PO₄ (aqueous).[1]
-
Solvent: Toluene/Ethanol/Water (biphasic system) or 1,4-Dioxane/Water.[1]
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target amine.
Detailed Experimental Protocol
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Setup: Charge a 3-neck round-bottom flask with 3-bromoaniline (1.0 eq) and 3,5-dimethylphenylboronic acid (1.1 eq).
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Solvent System: Add Toluene and Ethanol (4:1 ratio).[1] Degas the solution by bubbling nitrogen for 15 minutes (Critical: Oxygen poisons the Pd(0) catalyst).
-
Catalysis: Add Pd(PPh₃)₄ (0.03 eq) under a nitrogen stream.[1]
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Activation: Add aqueous Na₂CO₃ (2M, 2.0 eq).
-
Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1).
-
Workup:
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Purification: Purify the crude oil via silica gel column chromatography.
Spectroscopic Characterization
Validation of the structure is performed via proton NMR and Mass Spectrometry.[1]
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 2.36 ppm | Singlet | 6H | Methyl groups (-CH₃) on Ring B |
| 3.75 ppm | Broad Singlet | 2H | Amino protons (-NH₂) |
| 6.65 ppm | Doublet of doublets | 1H | Ring A: Proton ortho to NH₂ (C4-H) |
| 6.85 ppm | Singlet (narrow) | 1H | Ring A: Proton ortho to NH₂ and biaryl (C2-H) |
| 6.95 ppm | Singlet | 1H | Ring B: Proton between methyls (C4'-H) |
| 7.00 ppm | Doublet | 1H | Ring A: Proton para to NH₂ (C6-H) |
| 7.15 ppm | Singlet | 2H | Ring B: Protons ortho to biaryl (C2',6'-H) |
| 7.20 ppm | Triplet | 1H | Ring A: Meta proton (C5-H) |
Mass Spectrometry[1]
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Method: GC-MS (EI) or LC-MS (ESI+).[1]
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Molecular Ion: [M]⁺ = 197.1 m/z.[1]
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Fragmentation: Loss of methyl radical ([M-15]⁺ = 182) is a common fragmentation pathway.[1]
Applications in Research & Industry
OLED Hole Transport Materials (HTM)
This molecule is a "primary amine building block."[1] It is rarely used as the final layer material but rather reacted further via Buchwald-Hartwig amination to create Triarylamines.[1]
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Mechanism: The free amine reacts with aryl halides (e.g., bromobiphenyl) to form bulky, amorphous triarylamines (e.g., TPD analogs).
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Benefit: The 3,5-dimethyl group prevents crystallization of the final film, extending the operational lifetime of the OLED device.
Figure 2: Workflow for converting the target amine into functional OLED materials.
Pharmaceutical Scaffolds
Biphenyl amines are "privileged structures" in medicinal chemistry.[1]
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Kinase Inhibition: The biphenyl core mimics the adenine ring of ATP, allowing it to bind into the hydrophobic pocket of kinase enzymes (e.g., p38 MAP kinase inhibitors).
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Lipophilicity Tuning: The methyl groups increase logP, improving membrane permeability compared to the unsubstituted biphenyl amine.[1]
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aromatic amines can oxidize (darken) upon exposure to air and light.[1]
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]
References
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Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[1] Link
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Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998).[1] "Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides". Accounts of Chemical Research, 31(12), 805–818.[1] Link
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PubChem Compound Summary for CID 12166236, 3-(3,5-Dimethylphenyl)aniline.[1] National Center for Biotechnology Information.[1] Link
-
Thesen, M. W., et al. (2010).[1] "Triarylamine-based Hole Transport Materials for OLEDs". Journal of Materials Chemistry, 20, 689-695.[1] (Contextual reference for HTL synthesis).
Sources
- 1. 3,5-Dimethylbiphenyl | C14H14 | CID 86927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-3,5-dimethylhexanoic acid hydrochloride | 2095409-31-5 | Benchchem [benchchem.com]
- 3. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 50-70-4 CAS MSDS (Sorbitol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]
